![molecular formula C6H5F3O B133963 2-Methyl-5-(trifluoromethyl)furan CAS No. 17515-75-2](/img/structure/B133963.png)
2-Methyl-5-(trifluoromethyl)furan
Overview
Description
2-Methyl-5-(trifluoromethyl)furan is a compound that belongs to the class of furans, which are characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of both methyl and trifluoromethyl groups on the furan ring suggests that this compound could exhibit unique chemical and physical properties, making it a potential candidate for various applications in chemical synthesis and material science.
Synthesis Analysis
The synthesis of furan derivatives, including those with trifluoromethyl groups, has been explored through various methods. For instance, the DABCO-catalyzed reaction of propargyl alcohols with methyl 2-perfluoroalkynoate has been shown to yield trifluoromethylated furans with high efficiency . Additionally, base-mediated cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone has been used to synthesize 2-trifluoromethylated furans . These methods demonstrate the versatility and adaptability of synthetic approaches to incorporate trifluoromethyl groups into the furan ring.
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the influence of the trifluoromethyl group on the aromatic system of the furan ring. The electron-withdrawing nature of the trifluoromethyl group could affect the electron density distribution within the ring, potentially impacting the reactivity of the compound. The synthesis of related compounds, such as 3-fluoro-2,5-disubstituted furans and 3-trifluoromethylbenzo[b]furans , provides insights into the structural aspects of furan derivatives with fluorinated substituents.
Chemical Reactions Analysis
Furan derivatives, including those with trifluoromethyl groups, can participate in a variety of chemical reactions. The Mukaiyama aldol reaction has been employed to produce 5-(hydroxy(aryl)methyl)furan-2(5H)-ones with high diastereoselectivities . Furthermore, the reactivity of the trifluoromethyl group in furans has been harnessed in the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones through Claisen condensation . These reactions highlight the potential of this compound to undergo various transformations, expanding its utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their substituents. For example, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan has been used to create biobased furan polyesters, with the physical properties of these materials being characterized in detail . The stability of 2-trifluoromethylated furans in sulfuric acid and the synthesis of ring-fluorinated furan derivatives further illustrate the impact of fluorinated substituents on the properties of furan compounds. These studies provide a foundation for understanding the behavior of this compound in various environments and its potential applications.
Scientific Research Applications
Synthetic Chemistry and Compound Formation
- 2-Methyl-5-(trifluoromethyl)furan is utilized in the Claisen condensation process with acetophenones and methyl 2-methoxytetrafluoropropionate, leading to the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. These compounds have various applications in organic synthesis (Irgashev et al., 2009).
- New synthetic routes to trifluoromethylated N-heterocycles based on this compound have been developed. This includes the synthesis of pyrazoles, pyrazolines, and isoxazolines, which are important in pharmaceutical and agrochemical industries (Bazhin et al., 2015).
Materials Science and Polymer Research
- 2,5-Bis(hydroxymethyl)furan, a derivative of this compound, is used in enzymatic polymerization with various diacid ethyl esters. This results in the creation of novel biobased furan polyesters, contributing to the development of sustainable and environmentally friendly materials (Jiang et al., 2014).
Catalysis and Chemical Reactions
- In catalysis, this compound is involved in the DABCO-catalyzed synthesis of trifluoromethylated furans, a reaction that has implications in the development of new catalytic methods and organic synthesis (Chong et al., 2014).
- The compound also plays a role in the Mukaiyama aldol reaction, which is essential for the selective formation of certain furan derivatives. This process is important in the field of synthetic organic chemistry (Ollevier et al., 2008).
Environmental Applications and Green Chemistry
- Furan derivatives, including those related to this compound, are studied for their potential as substitutes for petroleum-based chemicals in the production of plastics and fine chemicals. This is part of the broader field of green chemistry and sustainability (Román‐Leshkov et al., 2006).
Combustion Chemistry and Alternative Fuels
- Research into the combustion chemistry of furan and its derivatives, including 2-Methylfuran, provides insights into their potential as biofuels. Understanding the combustion process and the structure of flames in these compounds is crucial for developing sustainable energy sources (Tran et al., 2014).
Mechanism of Action
Target of Action
Furan compounds, in general, are known to interact with various biological targets depending on their specific functional groups .
Mode of Action
It’s known that furan compounds can participate in various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Furan compounds are known to be involved in various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
It’s known that the compound has a molecular weight of 1501, a density of 1230±006 g/cm3 (Predicted), a boiling point of 83℃, a flash point of 15594°C, and a vapor pressure of 39347mmHg at 25°C . These properties can influence the compound’s bioavailability.
Result of Action
Furan compounds, in general, can have various effects at the molecular and cellular level depending on their specific functional groups .
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXDJGFXCAAAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449523 | |
Record name | 2-methyl-5-(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17515-75-2 | |
Record name | 2-methyl-5-(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of N-heterocycles can be synthesized using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one?
A1: This compound acts as a versatile precursor for synthesizing a range of trifluoromethylated N-heterocycles. For example, reacting it with bifunctional N-nucleophiles like hydrazines or hydroxylamine leads to trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines. [] Additionally, reacting it with ureas yields 1H-furo[2,3-d]imidazol-2(3H)-one derivatives. [] The research also demonstrates its use in synthesizing a trifluoromethyl-containing quinoxaline derivative by reacting it with ortho-phenylenediamine. []
Q2: What are the advantages of using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one for N-heterocycle synthesis?
A2: The research highlights the convenience and efficiency of this approach. For instance, synthesizing trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines with hydrazone or oxime groups is achieved through a one-pot strategy using two equivalents of the corresponding hydrazines or hydroxylamine in the presence of an acid. [] This method simplifies the synthetic route and potentially offers higher yields compared to multi-step procedures. Additionally, the reactions with ureas to form 1H-furo[2,3-d]imidazol-2(3H)-one derivatives proceed under mild conditions, further showcasing the practicality of this approach. []
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